molecular formula C6H6FNO2 B1440621 5-Fluoro-3-hydroxy-2-methoxypyridine CAS No. 1233025-58-5

5-Fluoro-3-hydroxy-2-methoxypyridine

Cat. No.: B1440621
CAS No.: 1233025-58-5
M. Wt: 143.12 g/mol
InChI Key: AYPZKWVKQLZIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-hydroxy-2-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO2. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and methoxy groups on the pyridine ring.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-hydroxy-2-methoxypyridine typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method starts with 2-amino-3-hydroxypyridine, which undergoes diazotization with sodium nitrite (NaNO2) in the presence of tetrafluoroboric acid (HBF4) to form 3-hydroxy-2-fluoropyridine. This intermediate is then methoxylated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-hydroxy-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxy-2-methoxypyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, its fluorine atom can form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Properties

IUPAC Name

5-fluoro-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPZKWVKQLZIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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